5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole
CAS No.: 1029718-69-1
Cat. No.: VC8040077
Molecular Formula: C9H6ClFN2S
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029718-69-1 |
|---|---|
| Molecular Formula | C9H6ClFN2S |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 5-chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-3-1-2-4-7(6)11/h1-4H,5H2 |
| Standard InChI Key | QWIQBHNVCNVDFF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)F |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a five-membered 1,2,4-thiadiazole ring containing two nitrogen atoms and one sulfur atom. The chlorine substituent at position 5 and the 2-fluorophenylmethyl group at position 3 introduce steric and electronic modifications that influence reactivity and interactions with biological targets. Key physicochemical properties include:
The fluorine atom on the phenyl ring enhances electronegativity, while the chlorine atom increases electrophilicity at the thiadiazole core . These features contribute to its potential as a bioactive molecule, particularly in drug discovery.
Comparative Analysis with Structural Analogues
To contextualize its properties, 5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole is compared to two analogues:
Key Differences:
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Substituent Position: The ortho-fluorophenyl group in the target compound may enhance steric hindrance compared to the para-substituted analogue, affecting binding affinity .
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Electrophilicity: The trichloromethyl group in CAS 5848-93-1 increases electrophilicity but reduces solubility, limiting bioavailability .
Applications and Future Directions
Current applications focus on its role as an intermediate in pharmaceutical synthesis . Future research should prioritize:
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Mechanistic Studies: Elucidating molecular targets using crystallography or computational modeling.
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In Vivo Testing: Evaluating pharmacokinetics and toxicity in animal models.
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Derivatization: Modifying the fluorophenyl or chlorine groups to optimize activity.
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